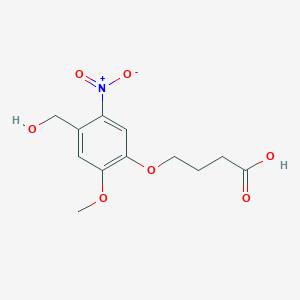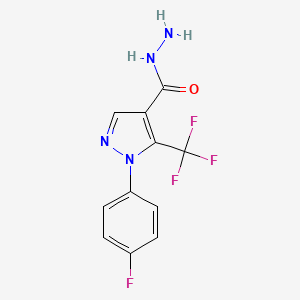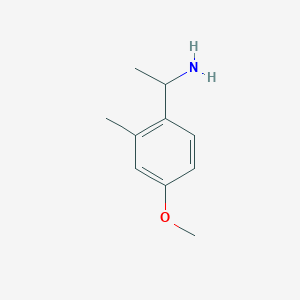
1-(4-Methoxy-2-methylphenyl)ethanamine
Übersicht
Beschreibung
The compound 1-(4-Methoxy-2-methylphenyl)ethanamine is a chemical structure that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . For instance, the first paper discusses a compound with a 4-methoxyphenyl component, which is also present in this compound . The second paper mentions the synthesis of a compound with both a methoxyphenyl group and an ethane-1,2-diol structure . The third paper describes a compound with a 4-methoxyphenyl group attached to an ethanone fragment . These papers suggest that the methoxyphenyl group is a common moiety that can be incorporated into various molecular frameworks.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the provided papers. However, the second paper outlines a multigram synthesis process for a related compound, which involves osmium-catalyzed dihydroxylation followed by debenzylation . This suggests that similar catalytic and protective group strategies could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of this compound can be partially inferred from the third paper, which describes the dihedral angles in a related compound with a 4-methoxyphenyl group . The small dihedral angle between the central fragment and the 4-methoxyphenyl group indicates that the molecule is relatively planar in this region. This information could be relevant when considering the conformational preferences of this compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound. However, the presence of a methoxy group in the compounds discussed in the papers suggests that this moiety could be involved in various chemical reactions, such as demethylation or substitution, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the papers. Nonetheless, the first paper indicates that hydrogen bonding can play a significant role in the solid-state structure of compounds with methoxyphenyl groups . The third paper also highlights the importance of intermolecular interactions, such as C-H...N hydrogen bonds, in the crystal packing of related compounds . These insights suggest that this compound may also exhibit specific intermolecular interactions that could influence its physical properties, such as melting point and solubility.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Pharmakologie
1-(4-Methoxy-2-methylphenyl)ethanamine ist strukturell mit Phenethylaminen verwandt und kann als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen dienen. Forscher untersuchen sein Potenzial als Ausgangsstoff für die Entwicklung neuer Medikamente, insbesondere im Kontext von Erkrankungen des zentralen Nervensystems. Seine Interaktionen mit Rezeptoren (wie Serotoninrezeptoren) und potenzielle therapeutische Wirkungen sind von Interesse .
Neurotransmittermodulation
Als Phenethylamin-Derivat kann diese Verbindung Neurotransmittersysteme beeinflussen. Forscher untersuchen ihre Auswirkungen auf Serotonin-, Dopamin- und Noradrenalin-Pfade. Das Verständnis seiner Rezeptorbindungsaffinität und potenziellen Auswirkungen auf Stimmung, Kognition und Verhalten ist entscheidend für die Medikamentenentwicklung und Neuropharmakologie .
Organische Synthese und chemische Reaktionen
This compound kann an verschiedenen chemischen Reaktionen teilnehmen, darunter Mannich-Reaktionen, reduktive Aminierungen und Cyclisierungen. Chemiker verwenden es als Baustein, um diverse Moleküle zu erzeugen, wie z. B. Indolderivate, Triazole und Schiff-Basen .
Natürliche Produktsynthese
Forscher untersuchen die Verwendung dieser Verbindung in der Synthese von Naturprodukten. Durch die Einarbeitung in komplexe Moleküle können sie auf bioaktive Verbindungen zugreifen, die in Pflanzen, Pilzen oder Meeresorganismen vorkommen. Seine einzigartige Struktur ermöglicht vielseitige Modifikationen und funktionelle Gruppenmanipulationen .
Geschmacks- und Duftstoffindustrie
Die aromatischen Eigenschaften von this compound machen es in der Geschmacks- und Duftstoffindustrie relevant. Chemiker verwenden es als Baustein, um synthetische Aromen und Düfte zu kreieren. Seine süßen, blumigen oder fruchtigen Noten tragen zu verschiedenen Formulierungen bei .
Materialwissenschaft und Polymerchemie
Weniger erforscht, könnten die strukturellen Merkmale dieser Verbindung Anwendungen in der Materialwissenschaft finden. Forscher untersuchen sein Potenzial als Monomer für Polymerisationsreaktionen. Durch die Einarbeitung in Polymere zielen sie darauf ab, Materialeigenschaften wie Löslichkeit, Stabilität oder optische Eigenschaften zu verbessern .
Wirkmechanismus
Target of Action
Similar compounds, such as 1-(4-methylphenyl)ethylamine, are known to be chiral amines . Chiral amines often interact with various biological targets, including enzymes and receptors, influencing their activity.
Biochemical Pathways
For instance, 4-Methylphenethylamine, a related compound, is known to act as an agonist for the human trace amine associated receptor 1 (TAAR1) .
Pharmacokinetics
The compound’s molecular weight (1652322 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Biochemische Analyse
Biochemical Properties
1-(4-Methoxy-2-methylphenyl)ethanamine plays a significant role in biochemical reactions, particularly those involving neurotransmission. It interacts with enzymes such as monoamine oxidase (MAO), which catalyzes the oxidative deamination of monoamines. This interaction can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, this compound may interact with trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release and synaptic plasticity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by modulating the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP (cAMP) levels. This modulation can impact gene expression and cellular metabolism, potentially altering the function of neurons and other cell types. Furthermore, this compound may affect the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an agonist or antagonist at various receptor sites, including TAARs and GPCRs. These interactions can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function. Additionally, this compound may inhibit the activity of enzymes such as MAO, thereby affecting the metabolism of monoamines and altering neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates that may impact cellular health. Long-term exposure to this compound in vitro or in vivo can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter release and improve cognitive functions. At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. It interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), which are responsible for the degradation of neurotransmitters. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULBTTCIAPRWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401755 | |
| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603951-45-7 | |
| Record name | 4-Methoxy-α,2-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603951-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




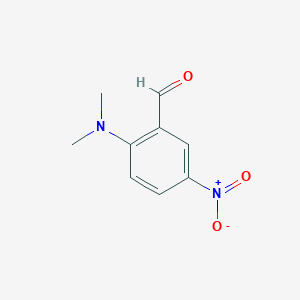

![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)
![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)
![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)
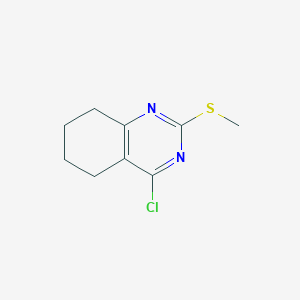
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)
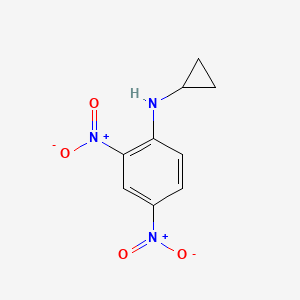
![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

